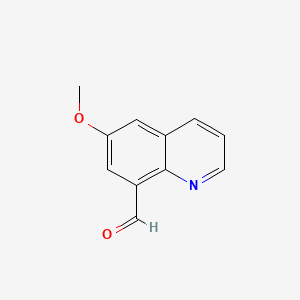

6-Methoxyquinoline-8-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Methoxyquinoline-8-carbaldehyde is an organic compound with the molecular formula C11H9NO2 It is a derivative of quinoline, featuring a methoxy group at the sixth position and an aldehyde group at the eighth position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxyquinoline-8-carbaldehyde can be achieved through several methods. One common approach involves the Vilsmeier-Haack reaction, where 6-methoxyquinoline is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction typically proceeds under reflux conditions, yielding the desired aldehyde.

Another method involves the oxidation of 6-methoxyquinoline-8-methanol using oxidizing agents like pyridinium chlorochromate (PCC) or manganese dioxide (MnO2). This reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.

Análisis De Reacciones Químicas

Types of Reactions

6-Methoxyquinoline-8-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

Substitution: Nucleophiles such as halides or amines in the presence of a catalyst.

Major Products

Oxidation: 6-Methoxyquinoline-8-carboxylic acid.

Reduction: 6-Methoxyquinoline-8-methanol.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

6-Methoxyquinoline-8-carbaldehyde has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

Biology: It is used in the development of fluorescent probes and sensors for detecting metal ions and biological molecules.

Industry: It is utilized in the production of dyes, pigments, and other materials with specific electronic and optical properties.

Mecanismo De Acción

The mechanism of action of 6-Methoxyquinoline-8-carbaldehyde, particularly in its role as an antitumor agent, involves the induction of oxidative stress. Metal complexes of the compound, such as those with copper or zinc, generate reactive oxygen species (ROS) that cause oxidative damage to cellular components, leading to cell cycle arrest and apoptosis in cancer cells . The molecular targets include DNA and various redox-sensitive proteins.

Comparación Con Compuestos Similares

Similar Compounds

Quinoline-8-carbaldehyde: Lacks the methoxy group at the sixth position, resulting in different chemical properties and reactivity.

6-Methoxyquinoline: Lacks the aldehyde group, making it less reactive in certain synthetic applications.

8-Hydroxyquinoline: Features a hydroxyl group instead of a methoxy group, leading to different coordination chemistry and biological activity.

Uniqueness

6-Methoxyquinoline-8-carbaldehyde is unique due to the presence of both the methoxy and aldehyde groups, which confer distinct reactivity and versatility in synthetic applications. Its ability to form metal complexes and induce oxidative stress in biological systems makes it a valuable compound in medicinal chemistry and cancer research.

Actividad Biológica

6-Methoxyquinoline-8-carbaldehyde is a compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry and cancer research. This article delves into its biological mechanisms, applications, and relevant research findings.

This compound features a methoxy group at the sixth position and an aldehyde group at the eighth position of the quinoline ring. This unique substitution pattern enhances its chemical reactivity and biological activity. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the methoxy group increases lipophilicity, facilitating cellular uptake and interaction with intracellular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cytotoxic effects in cancer cells.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. Its mechanism involves the induction of oxidative stress through the formation of metal complexes, which generate reactive oxygen species (ROS) that damage cellular components. This oxidative damage can lead to cell cycle arrest and apoptosis in cancer cells.

A study demonstrated that metal complexes of this compound were effective in inhibiting cancer cell proliferation, particularly in multidrug-resistant gastric carcinoma cells. The cytotoxicity was assessed using the MTT assay, where compounds showed varying levels of effectiveness against different cancer cell lines .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | EPG85-257RDB | 10 | Induces oxidative stress |

| This compound | EPG85-257P | 15 | DNA intercalation |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In a series of studies, derivatives of 6-methoxyquinoline were synthesized and tested against antibiotic-resistant strains such as Staphylococcus aureus (including MRSA) and Escherichia coli. Some derivatives displayed potent activity against these pathogens, suggesting potential for development as new antimicrobial agents .

| Bacterial Strain | MIC (mg/mL) | Compound |

|---|---|---|

| Staphylococcus aureus | 0.0625 | Derivative A |

| Escherichia coli | 0.125 | Derivative B |

Case Studies

-

Anticancer Efficacy :

A study focused on synthesizing novel quinoline derivatives derived from this compound showed promising results in inhibiting P-glycoprotein (P-gp), a protein associated with drug resistance in cancer therapy. Compounds 5a and 5b exhibited P-gp inhibitory activity that was significantly stronger than the standard verapamil . -

Antimicrobial Screening :

Another investigation synthesized a series of new derivatives based on 6-methoxyquinoline-3-carbonitrile, which demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing antimicrobial efficacy against resistant strains .

Propiedades

IUPAC Name |

6-methoxyquinoline-8-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-14-10-5-8-3-2-4-12-11(8)9(6-10)7-13/h2-7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUFGKCFSZFGDBT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)C=CC=N2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.